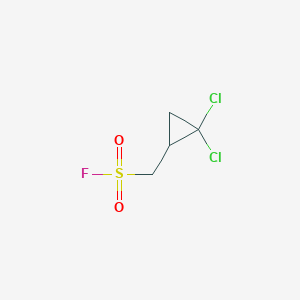
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H5Cl2FO2S It is a derivative of methanesulfonyl fluoride, characterized by the presence of a dichlorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a dichlorocyclopropyl derivative. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, methanesulfonyl chloride, and various solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonyl fluoride derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which has various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Fluoride: A simpler analog with similar inhibitory properties on acetylcholinesterase.
Methanesulfonyl Chloride: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C4H5Cl2FO2S |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
(2,2-dichlorocyclopropyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 |
InChI-Schlüssel |
LXEBQINGWXDRAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


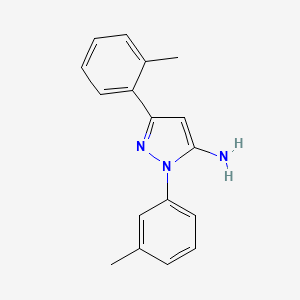

![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)

methanol](/img/structure/B13164975.png)

methanol](/img/structure/B13164983.png)

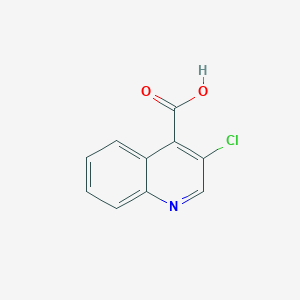
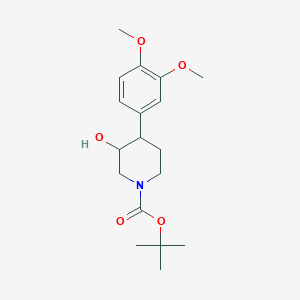
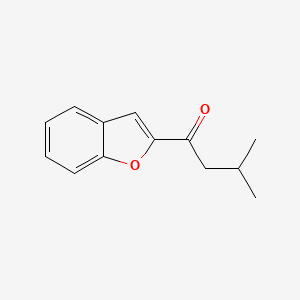

![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)

